11-Phenylselanylhenicosan-11-ylselanylbenzene
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Overview
Description
11-Phenylselanylhenicosan-11-ylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to a long carbon chain and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Phenylselanylhenicosan-11-ylselanylbenzene typically involves the reaction of phenylselenol with a suitable alkyl halide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction scheme is as follows: [ \text{C}6\text{H}5\text{SeH} + \text{C}{21}\text{H}{43}\text{Br} \rightarrow \text{C}6\text{H}5\text{SeC}{21}\text{H}{43}\text{SeC}_6\text{H}_5 + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the selenium atoms are oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the original selenide form.
Substitution: The compound can participate in substitution reactions where the phenyl groups or the long carbon chain can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the original selenide compound.
Substitution: Derivatives with different functional groups replacing the phenyl or alkyl groups.
Scientific Research Applications
11-Phenylselanylhenicosan-11-ylselanylbenzene has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs.
Industry: Utilized in the production of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 11-Phenylselanylhenicosan-11-ylselanylbenzene involves the interaction of selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur-containing amino acids in proteins, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium atoms.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium-containing analog of methionine.
Uniqueness: 11-Phenylselanylhenicosan-11-ylselanylbenzene is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to other organoselenium compounds. This structural feature may enhance its solubility in organic solvents and its ability to interact with various molecular targets.
Properties
CAS No. |
61539-92-2 |
---|---|
Molecular Formula |
C33H52Se2 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
11-phenylselanylhenicosan-11-ylselanylbenzene |
InChI |
InChI=1S/C33H52Se2/c1-3-5-7-9-11-13-15-23-29-33(34-31-25-19-17-20-26-31,35-32-27-21-18-22-28-32)30-24-16-14-12-10-8-6-4-2/h17-22,25-28H,3-16,23-24,29-30H2,1-2H3 |
InChI Key |
LORUDXVCHHIPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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